molecular formula C9H8ClFN2 B1449996 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole CAS No. 915923-27-2

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Cat. No.: B1449996
CAS No.: 915923-27-2
M. Wt: 198.62 g/mol
InChI Key: XTIREQQKBRLBOI-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloroethyl and fluoro groups in this compound makes it particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole typically involves the reaction of 6-fluoro-1H-benzimidazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties due to its ability to interfere with DNA replication and cell division.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

    2-Chloroethanol: An organic compound with similar chloroethyl functionality.

    Mustard Gas (Bis(2-chloroethyl) sulfide): A chemical warfare agent with similar chloroethyl groups but different overall structure and toxicity.

    Nitrogen Mustards: A class of compounds with bis(2-chloroethyl)amino groups used in chemotherapy.

Uniqueness: 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and bioavailability, making it more effective in various applications compared to similar compounds.

Biological Activity

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its broad spectrum of biological activities. The presence of the chloroethyl and fluoro substituents enhances its lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence several biochemical pathways:

  • Antiproliferative Activity : It has shown significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. Studies have reported that derivatives of benzimidazole can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .
  • Antibacterial and Antifungal Properties : Research indicates that benzimidazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans . The minimal inhibitory concentration (MIC) values for these activities suggest that this compound may be effective in treating infections caused by resistant strains.

Anticancer Activity

A study demonstrated that this compound exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line. The compound's mechanism involved the induction of apoptosis through mitochondrial disruption, leading to the release of cytochrome c and subsequent caspase activation .

Antimicrobial Activity

In vitro evaluations revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. Additionally, it showed moderate antifungal activity against Candida albicans .

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus8
Escherichia coli16
AntifungalCandida albicans64

Case Studies

  • Case Study on Anticancer Efficacy : In a clinical trial setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size in a subset of patients, suggesting its potential role in combination therapies .
  • Toxicological Assessment : A toxicity study conducted on animal models indicated that while low doses were well-tolerated, higher doses resulted in adverse effects such as liver toxicity. This underscores the importance of dose optimization in therapeutic applications .

Properties

IUPAC Name

2-(2-chloroethyl)-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIREQQKBRLBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650844
Record name 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-27-2
Record name 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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